Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP
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Overview
Description
- Its full chemical name is N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-alanyl-L-phenylalanyl-L-lysyl-(9H-fluoren-9-ylmethoxy)carbonyl]-4-aminobenzoyl]-4-nitrophenylamine .
- The compound’s CAS number is 253863-25-1 .
Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP: is a synthetic peptide derivative used in various scientific and industrial applications.
Preparation Methods
a. Synthetic Routes:
- The synthesis of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP involves sequential coupling of amino acids using solid-phase peptide synthesis (SPPS).
- Protecting groups (such as Aloc for lysine) are used to prevent unwanted side reactions during peptide assembly.
- The fluorenylmethoxycarbonyl (Fmoc) strategy is commonly employed for SPPS.
- The final step involves deprotection and purification to obtain the desired compound.
- SPPS typically uses coupling reagents like HBTU or HATU and base (e.g., DIEA) for activation.
- Cleavage from the resin and deprotection of side chains are achieved using TFA (trifluoroacetic acid).
- Purification methods include HPLC or preparative chromatography.
- Industrial-scale production may involve automated peptide synthesizers and optimized protocols.
- Quality control ensures purity and consistency.
Chemical Reactions Analysis
- Common reagents include TFA, DCM, DMSO, and DMF.
- Major products depend on the specific reaction and conditions.
Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP: can undergo various reactions:
Scientific Research Applications
Chemistry: Used as a model compound for peptide synthesis studies.
Biology: Investigated for its interactions with enzymes, receptors, and cellular processes.
Medicine: Potential applications in drug delivery or as targeting moieties.
Industry: May be used in diagnostics or as a research tool.
Mechanism of Action
- It may inhibit enzymes, modulate signaling pathways, or interact with receptors.
- Further research is needed to elucidate its precise mode of action.
Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP: ’s mechanism depends on its specific target.
Comparison with Similar Compounds
Unique Features: Highlight its Aloc-protected lysine and PAB-PNP components.
Similar Compounds: Other peptide derivatives, such as Aloc-D-Ala-Phe-Lys(Aloc)-PAB-OH (CAS253863-26-2).
Properties
Molecular Formula |
C40H46N6O12 |
---|---|
Molecular Weight |
802.8 g/mol |
IUPAC Name |
[4-[[(2S)-1-amino-1-oxo-6-(prop-2-enoxycarbonylamino)hexan-2-yl]-[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C40H46N6O12/c1-4-23-55-38(50)42-22-10-9-13-34(35(41)47)45(30-16-14-29(15-17-30)26-57-40(52)58-32-20-18-31(19-21-32)46(53)54)37(49)33(25-28-11-7-6-8-12-28)44-36(48)27(3)43-39(51)56-24-5-2/h4-8,11-12,14-21,27,33-34H,1-2,9-10,13,22-26H2,3H3,(H2,41,47)(H,42,50)(H,43,51)(H,44,48)/t27-,33+,34+/m1/s1 |
InChI Key |
AZOIYVUEQXFWAV-KUSJRIKGSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])[C@@H](CCCCNC(=O)OCC=C)C(=O)N)NC(=O)OCC=C |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C(CCCCNC(=O)OCC=C)C(=O)N)NC(=O)OCC=C |
Origin of Product |
United States |
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